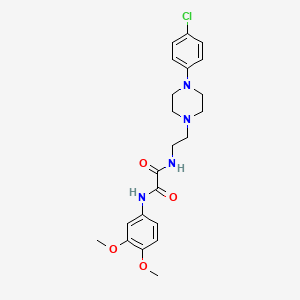

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

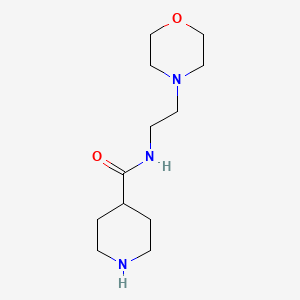

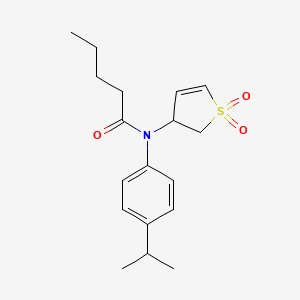

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C22H27ClN4O4 and its molecular weight is 446.93. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Mechanistic Insights

Research has explored the molecular interactions of compounds structurally similar to N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide, focusing on their binding and activity at various receptors. For instance, studies on piperazine derivatives have demonstrated their ability to interact with cannabinoid receptors, providing insights into their potential therapeutic uses (Shim et al., 2002).

Antimicrobial and Anti-proliferative Activities

A study on N-Mannich bases of 1,3,4-oxadiazole derivatives, including piperazinomethyl derivatives similar in structure to this compound, highlighted their broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines, suggesting their potential as antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).

Synthesis and Characterization of Novel Compounds

Several studies have focused on the synthesis and biological activity assays of new compounds containing the piperazine moiety, demonstrating their significance in developing potential therapeutic agents. For example, research on the synthesis of new N1-(flavon-7-yl)amidrazone derivatives incorporating N-piperazines has shown significant growth inhibitory and cytotoxic effects on cancer cell lines, pointing to their potential as anticancer drugs (Abu-Aisheh et al., 2012).

Pharmacological Applications

The pharmacological effects of compounds structurally related to this compound have been explored, with studies investigating their potential as antihistamines, analgesics, and antihypertensives, highlighting the diverse therapeutic applications of these compounds (Iemura et al., 1986).

Wirkmechanismus

Target of Action

The primary target of the compound N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide acts as a ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, initiating a biochemical response .

Biochemical Pathways

Upon binding to the D4 dopamine receptor, N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide triggers a series of biochemical reactions. These reactions involve various signaling pathways that are crucial for numerous physiological functions, including motor control, cognition, and reward .

Pharmacokinetics

Like many other drugs, its bioavailability is likely influenced by factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition .

Result of Action

The molecular and cellular effects of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide’s action are primarily related to its interaction with the D4 dopamine receptor. By acting as a ligand for this receptor, it can modulate the receptor’s activity and influence various physiological functions .

Action Environment

The action, efficacy, and stability of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide can be influenced by various environmental factors. These may include the presence of other drugs, the individual’s health status, genetic factors, and even lifestyle factors such as diet and exercise .

Biochemische Analyse

Biochemical Properties

In biochemical reactions, N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide acts as a ligand, binding to the D4 subtype of dopamine receptors . This interaction can influence the activity of these receptors and potentially alter various biochemical processes.

Cellular Effects

The effects of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide on cells are largely tied to its interaction with the D4 dopamine receptors . These receptors are involved in various cellular processes, including cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of action of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide involves binding to the D4 dopamine receptors . This binding can influence the activity of these receptors, potentially leading to changes in cell signaling and gene expression.

Eigenschaften

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(3,4-dimethoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O4/c1-30-19-8-5-17(15-20(19)31-2)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)18-6-3-16(23)4-7-18/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJCECVIIAILEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2598988.png)

![2-allyl-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2598990.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2598995.png)

![N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2598997.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2-[(2,2,2-trifluoroethyl)sulfanyl]acetamide](/img/structure/B2599000.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2599009.png)